molecular formula C11H13N3OS2 B2558720 2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine CAS No. 33548-43-5

2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine

Cat. No.: B2558720
CAS No.: 33548-43-5
M. Wt: 267.37
InChI Key: ZKBCQBSOBYLQKT-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a methylsulfanyl group at the 2-position and a morpholine ring at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine typically involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenes and formylated pyrimidines, under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

    Attachment of the Morpholine Ring: The morpholine ring is usually introduced through nucleophilic substitution reactions involving morpholine and a suitable leaving group on the thieno[3,2-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: Reduction of the thieno[3,2-d]pyrimidine core can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thieno[3,2-d]pyrimidine derivatives.

    Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)pyrido[2,3-d]pyrimidine: Similar core structure but lacks the morpholine ring.

    4-Morpholinothieno[3,2-d]pyrimidine: Similar core structure but lacks the methylsulfanyl group.

    2-(Methylsulfanyl)-4-piperidinothieno[3,2-d]pyrimidine: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine is unique due to the combination of the methylsulfanyl group and the morpholine ring on the thieno[3,2-d]pyrimidine core. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-(2-methylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS2/c1-16-11-12-8-2-7-17-9(8)10(13-11)14-3-5-15-6-4-14/h2,7H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBCQBSOBYLQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)N3CCOCC3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326513
Record name 4-(2-methylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819507
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

33548-43-5
Record name 4-(2-methylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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